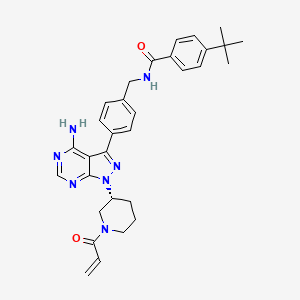
Btk-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-27 is a potent inhibitor of Bruton’s tyrosine kinase, a crucial enzyme involved in the signaling pathways of B cells and myeloid cells. This compound has shown significant potential in the treatment of various conditions, including cancer, lymphoma, leukemia, and immunological diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Btk-IN-27 requires scaling up the laboratory synthesis methods while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Btk-IN-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Btk-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in B cell development and function.
Medicine: Investigated for its potential therapeutic effects in treating B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting Bruton’s tyrosine kinase
Mechanism of Action
Btk-IN-27 exerts its effects by covalently binding to the cysteine residue at the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules and ultimately blocking the proliferation and survival of B cells . The molecular targets and pathways involved include the B cell receptor signaling pathway, which is crucial for B cell activation and function .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase, widely used in the treatment of B cell malignancies.
Zanubrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.
Acalabrutinib: Another second-generation inhibitor with a similar mechanism of action but different pharmacokinetic properties
Uniqueness of Btk-IN-27
This compound is unique due to its high potency and selectivity for Bruton’s tyrosine kinase, with an IC50 value of 0.2 nM. This makes it a valuable tool for research and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C31H35N7O2 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
N-[[4-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]methyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C31H35N7O2/c1-5-25(39)37-16-6-7-24(18-37)38-29-26(28(32)34-19-35-29)27(36-38)21-10-8-20(9-11-21)17-33-30(40)22-12-14-23(15-13-22)31(2,3)4/h5,8-15,19,24H,1,6-7,16-18H2,2-4H3,(H,33,40)(H2,32,34,35)/t24-/m1/s1 |
InChI Key |
RKHOVCUCOBYMIH-XMMPIXPASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


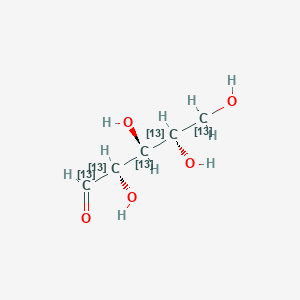

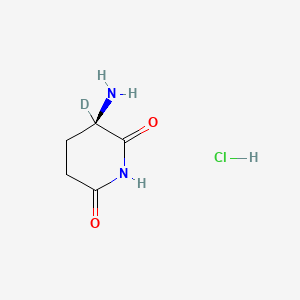
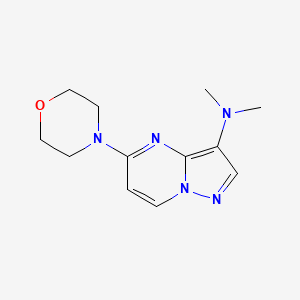
![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
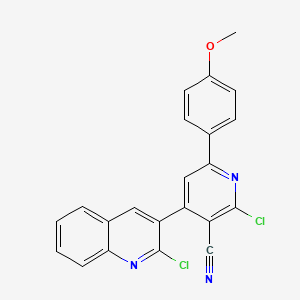
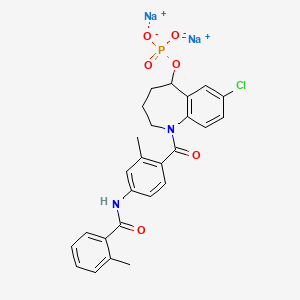
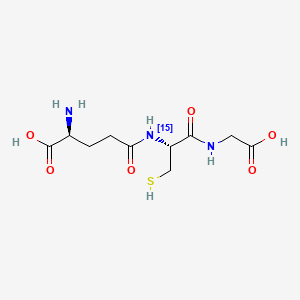

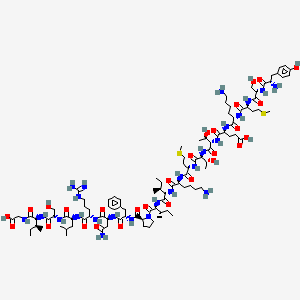
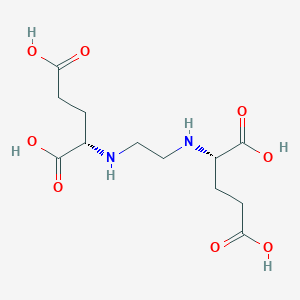


![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
